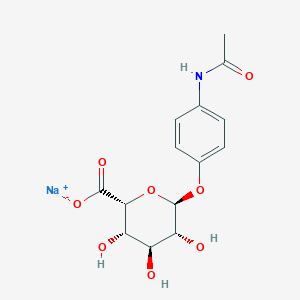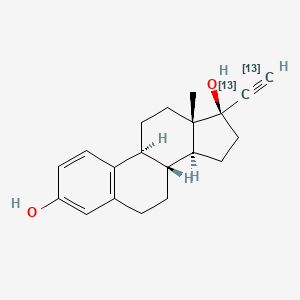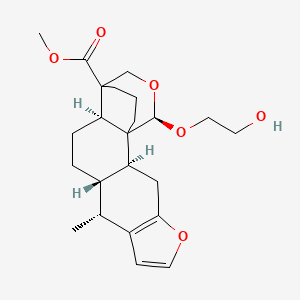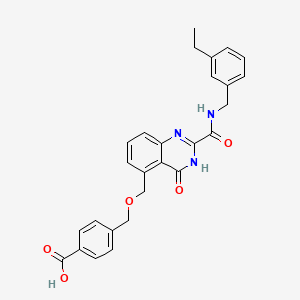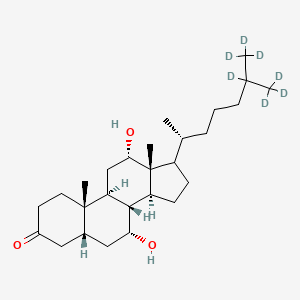
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 is a synthetic derivative of a naturally occurring bile acid intermediate. This compound is characterized by the presence of hydroxyl groups at the 7 and 12 positions and a ketone group at the 3 position on the cholestane backbone. The “d7” designation indicates that this compound is deuterated, meaning that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 typically involves multiple steps, starting from a suitable steroid precursor The hydroxylation at the 7 and 12 positions can be achieved using specific oxidizing agents under controlled conditionsThe deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated solvents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3 position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC, or KMnO4 under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine
Major Products Formed:
Oxidation: Formation of 7-keto, 12-keto, or 3,7,12-triketone derivatives.
Reduction: Formation of 3-hydroxy-7|A,12|A-dihydroxy-5|A-cholestane.
Substitution: Formation of 7-alkoxy, 12-alkoxy, or 3-alkoxy derivatives
Aplicaciones Científicas De Investigación
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bile acid derivatives.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of bile acids in organisms.
Medicine: Investigated for its potential role in the treatment of liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting bile acid-related pathways .
Mecanismo De Acción
The mechanism of action of 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as 3β-Hydroxysteroid Dehydrogenase, which catalyzes the conversion of hydroxyl groups to ketones. The compound also interacts with nuclear receptors such as FXR (Farnesoid X Receptor), regulating the expression of genes involved in bile acid synthesis and metabolism .
Comparación Con Compuestos Similares
7|A,12|A-Dihydroxy-5|B-cholestan-3-one: Similar structure but with a different stereochemistry at the 5 position.
7|A-Hydroxy-5|A-cholestan-3-one: Lacks the hydroxyl group at the 12 position.
12|A-Hydroxy-5|A-cholestan-3-one: Lacks the hydroxyl group at the 7 position .
Uniqueness: 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 is unique due to its deuterated form, which allows for detailed metabolic studies and tracing in biological systems. The presence of hydroxyl groups at both the 7 and 12 positions, along with the ketone group at the 3 position, provides distinct chemical reactivity and biological activity compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
(5R,7R,8R,9S,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,16D |
Clave InChI |
HHVQPBXBALLUDF-IAJZPFSISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


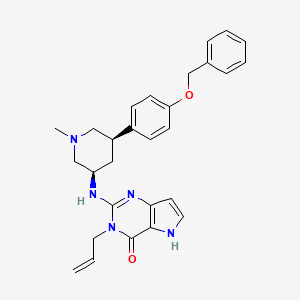
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
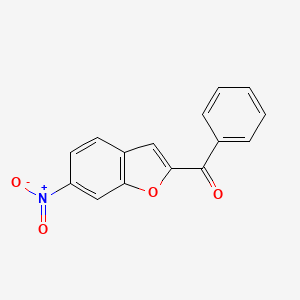
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)


![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
